REACTION_CXSMILES
|
C(Cl)(Cl)=O.[NH2:5][C:6]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8](O)=[O:9].CC1C=C(C)C2[NH:26]C(=O)OC(=O)C=2C=1.C12C(=CC=CC=1)NC(=O)OC2=O.[NH4+].[OH-]>O1CCOCC1>[NH2:5][C:6]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8]([NH2:26])=[O:9] |f:4.5|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.182 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C2=C(C(OC(N2)=O)=O)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is raised to 40°-45° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
giving 33 g
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
crystallized (EtOH)
|
Type
|
CUSTOM
|
Details
|
giving 13.4 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |